2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide
Description
2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide is a complex organic compound with a unique structure that includes a phenylsulfanylacetyl group and a hydrazinylidene moiety
Properties
IUPAC Name |
2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-16(21)11-23-14-8-6-13(7-9-14)10-19-20-17(22)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H2,18,21)(H,20,22)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLMUKOAKDUID-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide typically involves multiple steps. One common method includes the reaction of 2-phenylsulfanylacetyl chloride with hydrazine to form the hydrazinylidene intermediate. This intermediate is then reacted with 4-formylphenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylsulfanyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide involves its interaction with specific molecular targets. The phenylsulfanylacetyl group can interact with enzyme active sites, potentially inhibiting their activity. The hydrazinylidene moiety may also play a role in binding to proteins or nucleic acids, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits analgesic properties.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Used in pharmacological studies for its potential therapeutic effects.
Uniqueness
2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenylsulfanylacetyl group and a hydrazinylidene moiety sets it apart from other similar compounds, providing unique opportunities for research and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
